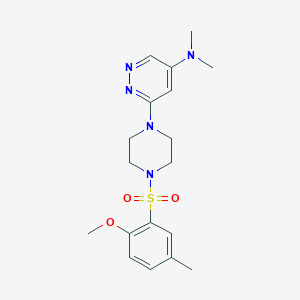
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a sulfonyl group attached to a methoxy-substituted phenyl moiety. The molecular formula is C21H26N4O3S with a molecular weight of approximately 426.52 g/mol.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action appears to involve:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperazine moiety allows for selective interaction with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in vitro. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study evaluated the cytotoxicity of similar pyridazine derivatives against breast cancer cell lines (MCF7) and reported significant growth inhibition at micromolar concentrations . This suggests that the compound may share similar mechanisms leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar sulfonamide functionalities effectively reduced TNF-alpha levels in macrophages, indicating potential anti-inflammatory properties .
- Neuroprotective Properties : Research on structurally analogous compounds revealed neuroprotective effects in models of neurodegeneration, suggesting that this compound may also provide protective benefits against neuronal injury .
Comparative Analysis
Comparative studies highlight the unique features of this compound relative to other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrimidine-based inhibitors | Pyrimidine core with varied substitutions | Anticancer activity |
| Sulfonamide derivatives | Sulfonamide functional group | Antimicrobial properties |
| Piperazine derivatives | Piperazine ring enhancing receptor interactions | Neurotransmitter modulation |
Eigenschaften
IUPAC Name |
6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-5-6-16(26-4)17(11-14)27(24,25)23-9-7-22(8-10-23)18-12-15(21(2)3)13-19-20-18/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCOZKQDZAUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














